n,n'-Dipropylhexane-1,6-diamine

Descripción general

Descripción

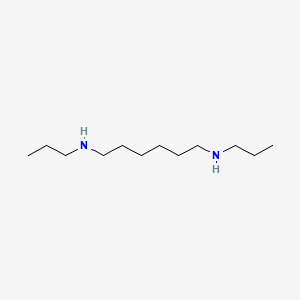

N,N’-Dipropylhexane-1,6-diamine: is a chemical compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Amination of Hexane-1,6-diamine: One common method involves the reaction of hexane-1,6-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

Reactants: Hexane-1,6-diamine and propyl bromide or propyl chloride.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Procedure: The hexane-1,6-diamine is dissolved in a suitable solvent, such as ethanol or methanol, and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction.

-

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of N,N’-dipropylhexane-1,6-diamine often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Purification: The crude product is typically purified by distillation or recrystallization to obtain high-purity N,N’-dipropylhexane-1,6-diamine.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N,N’-Dipropylhexane-1,6-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary amines.

Substitution: Tertiary amines.

Aplicaciones Científicas De Investigación

Chemistry:

Polymer Synthesis: N,N’-Dipropylhexane-1,6-diamine is used as a chain extender or curing agent in the production of polyamides, polyurethanes, and epoxies.

Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

Pharmaceuticals: Some diamines exhibit biological activity and are being explored for their potential as pharmaceuticals.

Industry:

Adhesives and Coatings: The compound is used in the formulation of adhesives and coatings due to its ability to form strong bonds with various substrates.

Mecanismo De Acción

The mechanism of action of N,N’-dipropylhexane-1,6-diamine depends on its specific application. In polymer synthesis, it acts as a chain extender, reacting with diisocyanates to form polyurethanes. The amine groups participate in nucleophilic addition reactions with the isocyanate groups, forming urethane linkages.

In a biological context, if used in drug development, the mechanism might involve interaction with a target protein or enzyme. The amine groups can form hydrogen bonds or ionic interactions with the active site of the target, modulating its activity.

Comparación Con Compuestos Similares

Hexane-1,6-diamine: A simpler diamine with two primary amine groups attached to a hexane backbone.

N,N’-Diethylhexane-1,6-diamine: Similar structure but with ethyl groups instead of propyl groups.

N,N’-Dimethylhexane-1,6-diamine: Contains methyl groups instead of propyl groups.

Comparison:

- The longer propyl chains provide greater hydrophobic character, which can be advantageous in certain applications such as polymer synthesis and surface coatings.

N,N’-Dipropylhexane-1,6-diamine: has longer alkyl chains compared to its methyl and ethyl counterparts, which can influence its solubility, reactivity, and physical properties.

Actividad Biológica

Overview

N,n'-Dipropylhexane-1,6-diamine (DPHDA) is an organic compound with the molecular formula C₁₂H₂₈N₂. As a diamine, it features two primary amine groups attached to a hexane backbone. This compound has garnered attention for its potential applications in polymer synthesis and medicinal chemistry due to its unique structural properties and biological activity.

- Molecular Weight : 200.37 g/mol

- CAS Number : 6994-82-7

- Structure :

- Contains two propyl groups and two amine functional groups.

- Exhibits hydrophobic characteristics that enhance its utility in various chemical applications.

The biological activity of DPHDA is not extensively documented; however, it is hypothesized to interact with biological targets through its amine groups. These interactions may involve:

- Hydrogen Bonding : The amine groups can form hydrogen bonds with biological macromolecules, influencing their activity.

- Ionic Interactions : The positively charged amines may interact with negatively charged sites on proteins or membranes, potentially modulating their functions.

Antimicrobial Properties

Recent studies suggest that diamines, including DPHDA, may exhibit antimicrobial properties. Research indicates that related compounds demonstrate rapid bactericidal activity against both Gram-positive and Gram-negative bacteria. For instance:

- Bactericidal Activity : Compounds similar to DPHDA have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential for DPHDA to exhibit similar effects due to its structural characteristics .

- Biofilm Disruption : Diamines have been noted for their ability to inhibit biofilm formation and promote biofilm dispersal, which is critical in treating chronic infections .

Corrosion Inhibition

DPHDA has also been investigated for its potential as a corrosion inhibitor for metals, particularly in acidic environments. Preliminary studies indicate promising results in inhibiting corrosion processes, which could have significant industrial applications.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluating the efficacy of various substituted diamines found that certain analogues exhibited potent activity against drug-resistant bacteria, including MRSA. The mechanism was attributed to the interaction of positively charged diamines with bacterial membranes .

- In vitro tests showed that these compounds could kill stationary-phase bacteria, overcoming drug tolerance mechanisms commonly seen in clinical settings .

-

Polymer Applications :

- DPHDA is utilized as a chain extender in the synthesis of polyurethanes and polyamides. Its ability to form strong bonds enhances the mechanical properties of these polymers, making them suitable for various applications in coatings and adhesives.

Comparative Analysis

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Diamine with propyl groups | Potential antimicrobial properties | Polymer synthesis, corrosion inhibition |

| n,n'-Hexane-1,6-diamine | Simpler diamine (no propyl) | Limited data on biological activity | Basic polymer applications |

| n,n'-Diethylhexane-1,6-diamine | Ethyl groups instead of propyl | Similar potential as DPHDA | Polymer synthesis |

Propiedades

IUPAC Name |

N,N'-dipropylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATUUAQLQWALQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCCCCNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301248 | |

| Record name | n,n'-dipropylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-82-7 | |

| Record name | NSC142014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n'-dipropylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.